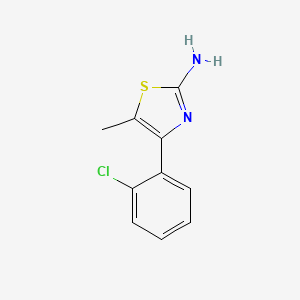
4-(2-Chlorophenyl)-5-methylthiazol-2-ylamine
Overview
Description
4-(2-Chlorophenyl)-5-methylthiazol-2-ylamine, also known as 4-chloro-5-methylthiazole, is an organic compound derived from thiazole. It is widely used in the synthesis of various drugs, including antibiotics, antifungals, and antivirals, as well as in the production of pesticides, herbicides, and other agrochemicals. 4-chloro-5-methylthiazole is a heterocyclic aromatic compound with a molecular formula of C7H6ClNOS. It is a colorless solid that is soluble in water and other organic solvents.
Scientific Research Applications
Synthesis and Characterization
Several studies focus on the synthesis and characterization of compounds related to 4-(2-Chlorophenyl)-5-methylthiazol-2-ylamine. These compounds are synthesized through various chemical reactions and characterized using different spectroscopic and analytical techniques to confirm their structures and properties.
- For instance, one study details the synthesis, structure determination, and evaluation of antibacterial activity for novel heterocyclic compounds containing a 2-[5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl] fragment. The research reveals significant antibacterial properties against various bacteria like Pseudomonas aeruginosa and Escherichia coli (Mehta, 2016).
Antimicrobial and Antifungal Activities
Several derivatives and compounds related to 4-(2-Chlorophenyl)-5-methylthiazol-2-ylamine exhibit potent antimicrobial and antifungal activities. Research into these properties is vital for developing new therapeutic agents.
- For example, compounds synthesized from 5-Chloromethyl-8-quinolinol and 5-(4-chlorophenyl)-(1,3,4) thiadiazol-2-ylamine have been characterized and shown to exhibit antimicrobial activity, highlighting their potential in combating microbial infections (Patel & Singh, 2009).
- Another research synthesized 2-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-4-methylthiazole-5-carboxylic acid derivatives, demonstrating moderate to good antimicrobial activity, which is crucial for developing antithrombotic agents (Babu et al., 2016).
Spectroscopic and Quantum Mechanical Studies
In-depth spectroscopic and quantum mechanical studies provide insights into the molecular structure, reactivity, and potential biological activities of compounds.
- A particular study investigated the spectroscopic properties of a compound structurally similar to 4-(2-Chlorophenyl)-5-methylthiazol-2-ylamine using FT-IR and FT-Raman techniques. The research delves into the molecule's electronic structure, providing valuable information about its biological activity potential (Kuruvilla et al., 2018).
properties
IUPAC Name |
4-(2-chlorophenyl)-5-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S/c1-6-9(13-10(12)14-6)7-4-2-3-5-8(7)11/h2-5H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHESLTKBQVEPTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenyl)-5-methylthiazol-2-ylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{6-[(Diethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl}acetic acid](/img/structure/B1387515.png)
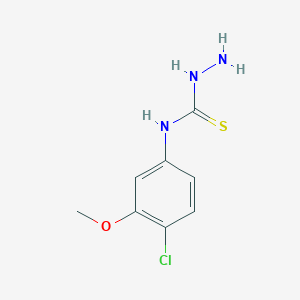
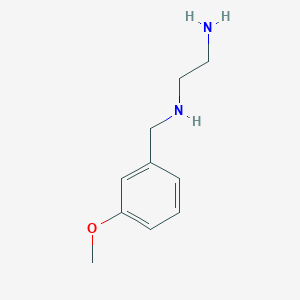
![4-[(4-Cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid](/img/structure/B1387525.png)
![(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-methanol](/img/structure/B1387526.png)
![[4-(4-Isopropylphenoxy)phenyl]methanol](/img/structure/B1387527.png)

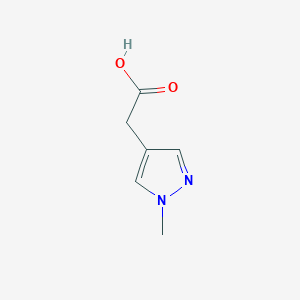
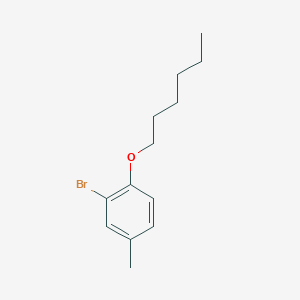
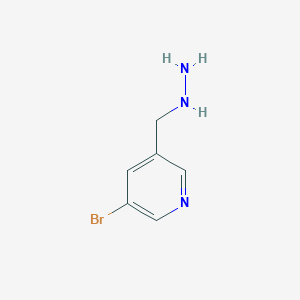
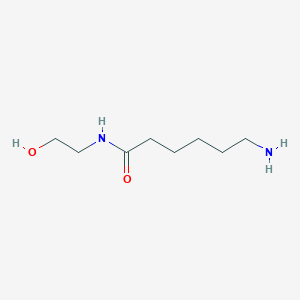

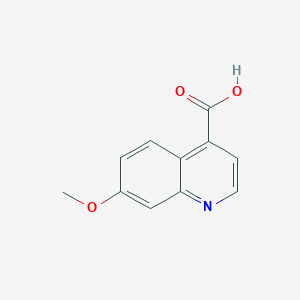
![2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol](/img/structure/B1387538.png)